

Application of 1,8-Naphthyridine in Asymmetric Synthesis

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Compound of Interest		
Compound Name:	1,8-Naphthyridine	
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Introduction

The **1,8-naphthyridine** scaffold, a nitrogen-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry and, more recently, in the field of asymmetric synthesis.[1][2][3] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent platform for the design of novel chiral ligands and catalysts. The unique electronic and steric properties of **1,8-naphthyridine** derivatives have been exploited in a variety of metal-catalyzed enantioselective transformations, leading to the efficient synthesis of valuable chiral molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **1,8-naphthyridine** in asymmetric synthesis.

Application Note 1: Chiral 1,8-Naphthyridine Ligands in Copper-Catalyzed Atroposelective Synthesis of C-O Axially Chiral Compounds

The construction of axially chiral molecules is a significant focus in organic synthesis due to their prevalence in natural products, pharmaceuticals, and chiral catalysts.[4][5] A novel class of chiral **1,8-naphthyridine**-based ligands has been successfully employed in the coppercatalyzed atroposelective synthesis of C-O axially chiral compounds. This method provides a direct approach to these challenging structures, which are otherwise difficult to access.



The catalytic system, composed of a copper salt and a chiral **1,8-naphthyridine** ligand, facilitates an asymmetric azide-alkyne cycloaddition (CuAAC) reaction. This process is believed to proceed through a synergistic interplay of a desymmetrization reaction and a kinetic resolution process, affording the desired C-O axially chiral products with high enantioselectivity. [4][5]

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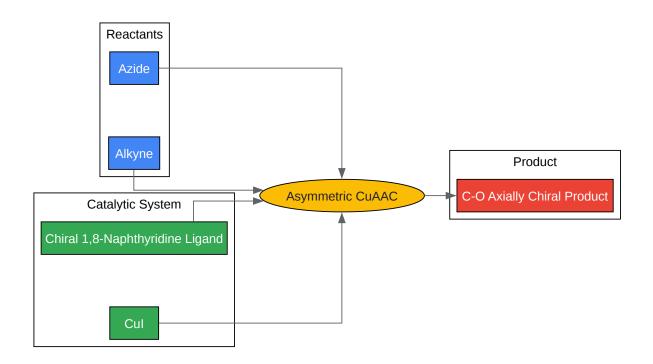
Entry	Alkyne Substrate	Azide Substrate	Yield (%)	ee (%)
1	2-ethynyl-1,3- dimethoxybenze ne	1- (azidomethyl)-2- methoxybenzene	95	94
2	1-ethynyl-2- methoxy-4- methylbenzene	1- (azidomethyl)-2- methoxybenzene	92	92
3	1-ethynyl-4- fluoro-2- methoxybenzene	1- (azidomethyl)-2- methoxybenzene	96	95
4	1-ethynyl-4- chloro-2- methoxybenzene	1- (azidomethyl)-2- methoxybenzene	97	96
5	1-ethynyl-4- bromo-2- methoxybenzene	1- (azidomethyl)-2- methoxybenzene	98	97

Experimental Protocol: General Procedure for Atroposelective C-O Bond Formation

- To a dried Schlenk tube, add the chiral **1,8-naphthyridine** ligand (0.022 mmol, 1.1 equiv) and Cul (3.8 mg, 0.02 mmol, 1.0 equiv).
- Evacuate and backfill the tube with argon three times.



- Add freshly distilled dichloromethane (DCM, 2.0 mL).
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyne substrate (0.2 mmol, 1.0 equiv) and the azide substrate (0.24 mmol, 1.2 equiv) to the reaction mixture.
- Stir the reaction at 30 °C for the time indicated by TLC analysis.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.





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Caption: Workflow for Copper-Catalyzed Atroposelective Synthesis.

Application Note 2: Chiral Naphthyridine Diimine (NDI) Ligands in Nickel-Catalyzed Asymmetric Alkylidenecyclopropanation

Alkylidenecyclopropanes (ACPs) are strained ring systems with significant synthetic utility.[6] A novel class of chiral C2-symmetric naphthyridine diimine (NDI) *ligands has been developed for the nickel-catalyzed enantioselective alkylidene transfer from 1,1-dichloroalkenes to olefins.*[6] [7] This transformation provides direct access to a wide range of synthetically valuable ACPs in high yields and with excellent enantioselectivities. The NDI ligand, particularly with fluorinated aryl side arms, has proven to be highly effective in this reductive Ni-catalyzed process.[6]

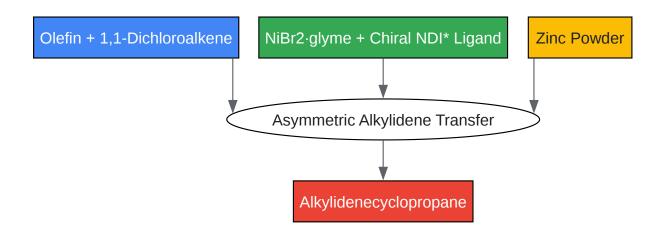
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Entry	Olefin Substrate	1,1- Dichloroalkene Substrate	Yield (%)	ee (%)
1	Styrene	1,1-dichloro-2- phenylethene	95	96
2	4-Methylstyrene	1,1-dichloro-2- phenylethene	93	95
3	4- Methoxystyrene	1,1-dichloro-2- phenylethene	90	94
4	4-Chlorostyrene	1,1-dichloro-2- phenylethene	96	97
5	1,1- Diphenylethylene	1,1-dichloro-2- phenylethene	85	92

Experimental Protocol: General Procedure for Asymmetric Alkylidenecyclopropanation



- In a glovebox, add the chiral NDI* ligand (0.022 mmol, 1.1 equiv) and NiBr2·glyme (6.2 mg, 0.02 mmol, 1.0 equiv) to a vial.
- Add anhydrous tetrahydrofuran (THF, 1.0 mL) and stir for 30 minutes.
- In a separate vial, dissolve the olefin substrate (0.4 mmol, 2.0 equiv) and the 1,1-dichloroalkene substrate (0.2 mmol, 1.0 equiv) in THF (1.0 mL).
- Add the substrate solution to the catalyst solution.
- Add zinc powder (26 mg, 0.4 mmol, 2.0 equiv) to the reaction mixture.
- Seal the vial and stir at the specified temperature for 12-24 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.



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Caption: Experimental Workflow for Ni-Catalyzed Cyclopropanation.



Application Note 3: Asymmetric Hydrogenation of 1,8-Naphthyridine Derivatives

Chiral 1,2,3,4-tetrahydro-1,8-naphthyridines are valuable building blocks in medicinal chemistry and serve as precursors for novel P,N-ligands.[8][9] The asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral cationic ruthenium diamine complexes represents a practical and efficient method for accessing these important scaffolds.[8][10] This protocol allows for the hydrogenation of a wide range of 1,8-naphthyridine derivatives, affording the corresponding tetrahydro-derivatives with high enantiomeric excess and in excellent yields.[9]

Ouantitative Data

Entry	2,7- Disubstituted- 1,8- naphthyridine	Catalyst	Yield (%)	ee (%)
1	2,7-Dimethyl	(R,R)-Ru- diamine complex	94	97
2	2,7-Diethyl	(R,R)-Ru- diamine complex	95	98
3	2,7-Di-n-propyl	(R,R)-Ru- diamine complex	96	99
4	2-Methyl-7- phenyl	(R,R)-Ru- diamine complex	92	96
5	2-Ethyl-7-phenyl	(R,R)-Ru- diamine complex	93	97

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

• In a glovebox, place the 2,7-disubstituted-**1,8-naphthyridine** substrate (0.2 mmol) and the chiral ruthenium catalyst (0.004 mmol, 2.0 mol %) in a glass vial equipped with a magnetic stir bar.



- Add anhydrous isopropanol (2.0 mL) to the vial.
- Place the vial in a stainless-steel autoclave.
- Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of H2.
- Stir the reaction at 60 °C for 24 hours.
- Cool the autoclave to room temperature and carefully release the hydrogen pressure.
- Remove the solvent under reduced pressure.
- Purify the residue by flash chromatography on silica gel to obtain the desired product.



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Caption: Asymmetric Hydrogenation of **1,8-Naphthyridines**.

Application Note 4: Bimetallic Naphthyridine-N,N'-dioxide Ligands in Asymmetric Friedel-Crafts Alkylation

Dinuclear metal complexes offer unique catalytic properties due to the potential for cooperative effects between the metal centers. A series of C2-symmetric rigid tetradentate bimetallic naphthyridine-N,N'-dioxide (Nar-2NO) ligands have been designed for use in asymmetric catalysis.[11] The in situ generated chiral dinuclear nickel complex has been successfully applied to the enantioselective Michael-type Friedel-Crafts alkylation of indoles with β -nitrostyrenes. This method provides chiral functionalized indole derivatives in high yields and with excellent enantioselectivities under mild reaction conditions.[11]



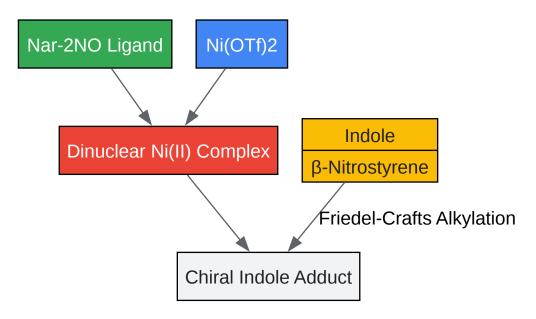
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Entry	Indole Substrate	β-Nitrostyrene Substrate	Yield (%)	ee (%)
1	Indole	β-Nitrostyrene	90	98
2	2-Methylindole	β-Nitrostyrene	88	97
3	5-Methoxyindole	β-Nitrostyrene	92	99
4	Indole	4-Chloro-β- nitrostyrene	85	96
5	Indole	4-Methyl-β- nitrostyrene	87	95

Experimental Protocol: General Procedure for Asymmetric Friedel-Crafts Alkylation

- To a flame-dried Schlenk tube, add the Nar-2NO ligand (0.011 mmol, 1.1 equiv) and Ni(OTf)2 (7.1 mg, 0.02 mmol, 2.0 equiv).
- Evacuate and backfill the tube with argon.
- Add anhydrous dichloromethane (DCM, 1.0 mL) and stir at room temperature for 1 hour.
- Cool the reaction mixture to -20 °C.
- Add the indole substrate (0.2 mmol, 2.0 equiv) followed by the β-nitrostyrene substrate (0.1 mmol, 1.0 equiv).
- Stir the reaction at -20 °C until the starting material is consumed (monitored by TLC).
- · Quench the reaction with water.
- Extract the mixture with DCM, dry the organic layer over Na2SO4, and concentrate.
- Purify the residue by column chromatography on silica gel.





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